3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
CAS No.: 1206969-66-5
Cat. No.: VC13578442
Molecular Formula: C6H9N3OS
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206969-66-5 |
|---|---|
| Molecular Formula | C6H9N3OS |
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 3-amino-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one |
| Standard InChI | InChI=1S/C6H9N3OS/c1-2-4-3-5(10)9(7)6(11)8-4/h3H,2,7H2,1H3,(H,8,11) |
| Standard InChI Key | XXGYSDTWOCKKCY-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=O)N(C(=S)N1)N |
| Canonical SMILES | CCC1=CC(=O)N(C(=S)N1)N |
Introduction
Chemical Structure and Physical Properties
The compound’s IUPAC name, 3-amino-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one, underscores its functional groups and substitution pattern. Key structural features include:
-
Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
Thioxo group (C=S): Positioned at C2, contributing to sulfur-based reactivity.
-
Amino group (NH): At C3, enabling hydrogen bonding and participation in nucleophilic reactions.
-
Ethyl substituent: At C6, influencing steric and electronic properties .
Physical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 171.22 g/mol |
| Molecular Formula | |
| CAS Number | 1206969-66-5 |
| SMILES | CCC1=CC(=O)N(C(=S)N1)N |
The compound’s solubility and melting point remain undocumented in the literature, though its solid-state stability suggests suitability for laboratory handling .
Synthesis and Scalability
Laboratory Synthesis
The synthesis of 3-amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one typically involves condensation reactions between ethyl acetoacetate and thiourea under basic conditions . A representative procedure includes:
-
Reaction Setup: Ethyl acetoacetate and thiourea are combined in ethanol with potassium hydroxide (KOH) as a catalyst.
-
Cyclization: Heating the mixture under reflux induces ring closure, forming the pyrimidine core.
-
Purification: The crude product is isolated via filtration and recrystallized from ethanol or aqueous acetic acid .
Key Reaction:
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s thioxo and amino groups facilitate interactions with enzyme active sites. Studies suggest it inhibits nucleic acid synthesis enzymes by competitively binding to catalytic residues, disrupting substrate access . For example, derivatives of this compound have shown activity against viral polymerases, reducing replication rates in vitro.
Anticonvulsant Properties
In rodent models, S-alkylated derivatives of 3-amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one demonstrated significant anticonvulsant effects. The lead compound, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide, reduced seizure duration by 88.5% in maximal electroshock tests .
Applications in Medicinal Chemistry
Drug Design
The compound serves as a precursor for synthesizing derivatives with enhanced pharmacokinetic profiles. For instance, acylification of the thioxo group with acetyl or benzoyl chloride yields S-acyl derivatives, which show improved membrane permeability .
Enzyme Targeting
Its ability to inhibit enzymes involved in cellular signaling (e.g., kinases) positions it as a candidate for oncology research. Modifications at C6 (e.g., replacing ethyl with bulkier substituents) may enhance selectivity for cancer-specific targets .
Characterization Techniques
Spectroscopic Analysis
-
IR Spectroscopy: Peaks at ~1260 cm (C=S stretch) and ~1678 cm (C=O stretch) confirm functional groups .
-
NMR Spectroscopy: NMR signals include δ 2.19 ppm (CH of ethyl), δ 5.98–6.05 ppm (pyrimidine H5), and δ 12.43–12.52 ppm (NH) .
-
Mass Spectrometry: Molecular ion peak at m/z 171.22 correlates with the molecular formula .
Elemental Analysis
Consistent with , experimental carbon (55.25%) and nitrogen (13.71%) values align with theoretical calculations .
Structural Analogues and Comparative Analysis
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Amino-2-thiouracil | Lacks ethyl group; used in nucleic acid synthesis. | |
| 3-Amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | Methylthio group enhances antimicrobial activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume